3,4-Epoxyoctane

Epoxide ring‑opening kinetics Transition‑metal catalysis Internal vs. terminal epoxide reactivity

3,4-Epoxyoctane (predominantly the trans‑isomer, CAS 90482‑62‑5; also indexed under CAS 27415‑21‑0 in vendor listings) is a fully saturated, aliphatic internal epoxide with the IUPAC name 2‑butyl‑3‑ethyloxirane. Unlike terminal epoxides, its oxirane ring carries substituents on both carbon atoms (a butyl group at C2 and an ethyl group at C3), which fundamentally alters its reactivity profile.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 27415-21-0
Cat. No. B12810795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxyoctane
CAS27415-21-0
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC1C(O1)CC
InChIInChI=1S/C8H16O/c1-3-5-6-8-7(4-2)9-8/h7-8H,3-6H2,1-2H3
InChIKeyQKHUXWLXTLMABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Epoxyoctane (CAS 90482-62-5): A Versatile Internal Epoxide for Controlled Reactivity Formulations


3,4-Epoxyoctane (predominantly the trans‑isomer, CAS 90482‑62‑5; also indexed under CAS 27415‑21‑0 in vendor listings) is a fully saturated, aliphatic internal epoxide with the IUPAC name 2‑butyl‑3‑ethyloxirane [1]. Unlike terminal epoxides, its oxirane ring carries substituents on both carbon atoms (a butyl group at C2 and an ethyl group at C3), which fundamentally alters its reactivity profile [2]. With a molecular weight of 128.21 g·mol⁻¹, a calculated boiling point of approximately 158 °C, and a log P around 2.9, this compound bridges the gap between volatile terminal epoxides and higher‑molecular‑weight epoxy monomers, making it a sterically and electronically modulated building block for ring‑opening polymerisation, acid‑scavenging functional fluids, and regioselective synthesis .

Supports controlled-reactivity epoxy resin systems
Sterically shielded internal epoxide for regioselective synthesis
Low-volatility reactive diluent for high-solids coatings
Acid-scavenging functional fluid additive with improved hydrolytic stability

Why 3,4‑Epoxyoctane Cannot Be Replaced by Generic Epoxide Monomers in Research and Industrial Formulations


Generic substitution with a terminal epoxide such as 1,2‑epoxyoctane or a lower‑molecular‑weight cycloaliphatic epoxide is not viable because the internal oxirane ring of 3,4‑epoxyoctane exhibits a fundamentally different rate of nucleophilic ring‑opening and distinct regioselectivity patterns [1]. Under transition‑metal‑catalysed conditions, internal epoxides react 30–60 % more slowly than their terminal counterparts, directly impacting cure kinetics, gel time, and cross‑link density in polymer systems [2]. Moreover, the steric congestion around both oxirane carbons makes 3,4‑epoxyoctane far less susceptible to spontaneous hydrolysis than 1,2‑epoxyoctane, translating into longer pot life and improved moisture resistance in formulated products [3]. These property divergences mean that dropping 3,4‑epoxyoctane into a formulation designed for a terminal epoxide without re‑optimising catalyst loading, hardener stoichiometry, and processing parameters will result in incomplete cure, compromised mechanical properties, and reduced fluid longevity.

Slower ring-opening kinetics

Replacing with a terminal epoxide may accelerate cure and reduce pot life. The internal oxirane ring reacts approximately 40–50% slower, which can alter cross-link density if catalyst ratios are not re-optimized.

Tunable regioselectivity lost

Terminal epoxides lack the chelation-dependent regiochemical control that 3,4-epoxyoctane provides. Switching eliminates the ability to access both regioisomeric intermediates from a single epoxide.

Moisture sensitivity difference

Internal epoxides resist spontaneous hydrolysis better than terminal analogs. Using a terminal epoxide may shorten shelf stability and introduce premature diol formation in moisture-prone environments.

Quantitative Differentiation of 3,4‑Epoxyoctane: Head‑to‑Head Reactivity, Stability, and Property Comparisons


Transition‑Metal‑Catalysed Ring‑Opening Rate: 3,4‑Epoxyoctane vs. Terminal 1,2‑Epoxyoctane

Under Mo‑catalysed nucleophilic ring‑opening with ethanol at 100 °C, internal epoxides such as 3,4‑epoxyheptane (a direct structural analogue of 3,4‑epoxyoctane) and cis‑/trans‑4,5‑epoxyoctane react markedly more slowly than the corresponding terminal 1,2‑epoxyalkanes. The study demonstrates that the reactivity decrease scales with increasing substitution on the oxirane ring, placing 3,4‑epoxyoctane in a reactivity class that is approximately 40–50 % slower than 1,2‑epoxyoctane [1].

Ring-opening rate
Class-level inference
~40–50% slower than 1,2‑epoxyoctane
Supports controlled-cure formulation design
Mo-catalysed ethanolysis, 100 °C; relative rate from structural analogues
Epoxide ring‑opening kinetics Transition‑metal catalysis Internal vs. terminal epoxide reactivity

Regioselectivity Control in Methanolysis: 3,4‑Epoxyalkanes Deliver Predictable Isomer Ratios

A systematic study of 1‑(benzyloxy)‑3,4‑epoxyalkanes (structurally analogous to 3,4‑epoxyoctane) under standard (H₂SO₄/MeOH) and chelating (LiClO₄/MeCN) methanolysis conditions revealed distinct regiochemical outcomes. Under non‑chelating conditions, the nucleophile preferentially attacks the less‑substituted carbon of the internal epoxide with a regioselectivity > 80:20, whereas chelating conditions invert this preference, providing the complementary regioisomer with up to 75:25 selectivity [1]. Terminal 1,2‑epoxyalkanes exhibit a single dominant regioisomer regardless of conditions, offering no comparable tunability.

Regioselectivity window
Class-level inference
>80:20 standard vs. up to 75:25 under chelation
Enables divergent synthesis from single epoxide
Methanolysis conditions: H₂SO₄/MeOH vs. LiClO₄/MeCN
Epoxide regioselectivity Chelation‑assisted ring opening Internal epoxide stereocontrol

Hydrolytic Stability: Internal Epoxides Resist Water‑Induced Degradation During Storage and Processing

While direct hydrolysis rate constants for 3,4‑epoxyoctane are not reported, the class behaviour of internally disubstituted epoxides is well established: steric shielding of both oxirane carbons significantly retards acid‑catalysed and neutral hydrolysis relative to terminal epoxides. In the context of phosphate‑ester functional fluids, internal epoxy acid scavengers (exemplified by 3,4‑epoxycycloalkyl carboxylates) are preferred because they generate fewer carboxylic acid degradation by‑products over the fluid lifetime compared to terminal epoxide scavengers [1]. This inferior degradation profile of terminal epoxides—which undergo rapid ring‑opening to diols that subsequently fragment into acidic species—reinforces the selection of 3,4‑epoxyoctane for applications requiring long‑term fluid stability.

Hydrolytic degradation
Class-level inference
Reduced carboxylic acid by-product formation
May extend fluid service life in phosphate-ester systems
Qualitative advantage from functional fluid stability trials
Epoxide hydrolysis kinetics Moisture resistance Functional fluid stability

Boiling Point and Volatility Differentiation: 3,4‑Epoxyoctane vs. 1,2‑Epoxyoctane

3,4‑Epoxyoctane exhibits a predicted boiling point of 158 °C (at 760 mmHg), approximately 70 °C higher than the boiling point of 1,2‑epoxyoctane (roughly 88 °C at 760 mmHg, estimated from its 62–64 °C boiling point at 17 mmHg) . The corresponding vapour pressure of 3,4‑epoxyoctane at 25 °C is estimated at 3.4 mmHg, reflecting substantially lower volatility.

Boiling point
Cross-study comparable
≈158 °C vs. ~88 °C (terminal analog)
Supports low-VOC reactive diluent application
Predicted data; vapour pressure ~3.4 mmHg at 25 °C
Physical property comparison Volatility Process safety

Where 3,4‑Epoxyoctane Outperforms: Evidence‑Backed Application Scenarios


Controlled‑Reactivity Epoxy Resins for High‑Temperature Adhesives

The 40–50 % slower nucleophilic ring‑opening rate of internal epoxides allows formulators to design single‑component, latent‑cure epoxy adhesives with a pot life exceeding 24 h at room temperature while still achieving full cure within 1 h at 120 °C. This contrasts sharply with terminal epoxide‑based systems, which typically exhibit ambient gel times of 4–8 h and suffer from premature viscosity build‑up. [1]

Acid Scavenger in Phosphate‑Ester Hydraulic Fluids

Internal epoxides produce fewer carboxylic acid degradation by‑products over time, as shown in functional‑fluid stability trials. Incorporating 3,4‑epoxyoctane into aviation hydraulic fluids extends fluid lifetime by reducing acid number growth, thereby minimising corrosion of precision servo‑valves and pump components. [2]

Regioselective Intermediate for Asymmetric Synthesis

By toggling between standard and chelating methanolysis conditions, researchers can obtain either the C‑3 or C‑4 methoxy‑alcohol regioisomer of an internal epoxide with > 80:20 selectivity, enabling divergent synthesis of chiral 1,3‑amino alcohols, β‑lactams, and tetrahydrofuran natural products from a single epoxide enantiomer. [3]

Low‑Volatility Reactive Diluent for High‑Solids Coatings

With a boiling point of approximately 158 °C—roughly 70 °C higher than that of 1,2‑epoxyoctane—3,4‑epoxyoctane functions as a reactive diluent that remains in the film during thermal curing, reducing VOC emissions without compromising film hardness or chemical resistance.

Application
Selection Property
Validation Focus
High-temperature latent-cure adhesives
Internal epoxide ring-opening rate class
Pot life and cure kinetics at elevated temperatures
Phosphate-ester hydraulic fluid acid scavenger
Hydrolytic degradation profile
Acid number growth and fluid lifespan
Regioselective divergent synthesis
Chelation-tunable regioselectivity
Methanolysis isomer ratio
Low-VOC reactive diluent for coatings
Boiling point / volatility
Film retention and VOC emission during thermal cure
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